molecular formula C9H8N2O3S B1398006 4-(1,3-Oxazol-5-yl)benzenesulfonamide CAS No. 1019640-41-5

4-(1,3-Oxazol-5-yl)benzenesulfonamide

Cat. No.: B1398006
CAS No.: 1019640-41-5
M. Wt: 224.24 g/mol
InChI Key: BLXGUKOIYZMTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Oxazol-5-yl)benzenesulfonamide is a high-purity chemical compound supplied for research purposes. This compound is a useful research tool in medicinal chemistry and pharmacology, particularly in the development of enzyme inhibitors. It serves as a key synthetic intermediate and privileged structure in the exploration of novel bioactive molecules. This compound is of significant research interest for its potential to inhibit carbonic anhydrase II (CA II), a target for reducing intraocular pressure in glaucoma . In this context, the 1,3-oxazole scaffold is known to contribute to high potency and selectivity, making it a valuable template for designing highly hydrophilic inhibitors that may offer beneficial pharmacokinetic profiles . Furthermore, structural analogs of this compound, specifically 1,3,4-oxadiazol-2-ylbenzenesulfonamides, have been identified as potent and specific inhibitors of monoamine oxidase B (MAO-B), with the most potent analogs exhibiting IC50 values in the nanomolar range . MAO-B is a key therapeutic target for the treatment of neurodegenerative disorders, including Parkinson's disease . The benzenesulfonamide moiety is a recognized privileged structure in the design of potent enzyme inhibitors, appearing in compounds like the antiepileptic drug zonisamide, which also exhibits MAO-B inhibitory activity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGUKOIYZMTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonamide can be achieved through multiple synthetic routes. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to minimize waste and improve yield. One approach combines the cyclization and sulfochlorination steps into a one-pot reaction, reducing the number of stages and the amount of acidic waste generated .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Oxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

Inhibition of Carbonic Anhydrase:
4-(1,3-Oxazol-5-yl)benzenesulfonamide has been identified as a potent inhibitor of human carbonic anhydrase II (CA II), an enzyme crucial for maintaining acid-base balance in the body. By inhibiting CA II, this compound can influence physiological processes such as pH regulation and fluid secretion in various tissues, making it a candidate for therapeutic applications in conditions like glaucoma and certain metabolic disorders.

Mechanism of Action:
The primary mechanism involves binding to the active site of CA II, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to reduced bicarbonate and proton production, which can affect cellular metabolism and signaling pathways.

Medicinal Chemistry

Therapeutic Potential:
Research has indicated that this compound may have potential as a treatment for:

  • Glaucoma: By reducing intraocular pressure through CA II inhibition.
  • Bacterial Infections: Its structure allows for exploration as an antibacterial agent against various pathogens .

Antimicrobial Activity:
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa by interfering with their quorum sensing mechanisms .

Chemical Synthesis

Synthetic Routes:
The synthesis of this compound can be achieved through various methods:

  • Acylation and Cyclodehydration: Starting from 2-amino-1-phenylethanone with acetyl chloride followed by cyclodehydration in acidic conditions.
  • One-Pot Reactions: Recent advancements have allowed for more efficient synthesis by combining multiple steps into one reaction to minimize waste and improve yield.
Synthesis Method Description
AcylationInvolves acylation of 2-amino-1-phenylethanone with acetyl chloride.
CyclodehydrationCyclodehydration in sulfuric acid forms the oxazole ring.
One-Pot ReactionCombines cyclization and sulfochlorination to enhance efficiency.

Research Case Studies

Case Study 1: Antimicrobial Evaluation
A series of studies evaluated the antimicrobial efficacy of oxazole-based sulfonamides, including this compound. The results indicated that these compounds exhibited varying degrees of antibacterial activity against common pathogens, suggesting their potential use in developing new antibiotics .

Case Study 2: Anticancer Properties
In vitro studies have shown that derivatives of this compound possess anticancer activity by inducing apoptosis in cancer cell lines. The structure-activity relationship (SAR) studies revealed that specific substitutions on the oxazole ring enhanced biological activity against tumor cells .

Industrial Applications

Beyond medicinal uses, this compound is also being explored for its utility in industrial applications:

  • Catalysis: It serves as a catalyst in various chemical reactions due to its ability to stabilize transition states.
  • Material Science: Its unique chemical properties allow for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(1,3-Oxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrases. By inhibiting these enzymes, the compound can modulate physiological processes, including intraocular pressure in glaucoma and bacterial growth in infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in the heterocyclic substituents attached to the benzenesulfonamide core. Below is a comparative analysis:

Compound Substituent Molecular Weight (g/mol) clogP Bioavailability (Lipinski Rule Compliance)
4-(1,3-Oxazol-5-yl)benzenesulfonamide Oxazole (no methyl) 238.27 1.58 Compliant (theoretical)
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide Methyl-oxazole 252.29 2.12 Compliant (experimental)
4-(1H-Pyrazol-1-yl)benzenesulfonamide Pyrazole 223.25 1.45 Compliant (clogP ≤5, MW ≤500)
4-[3-(4-Hydroxyphenyl)-pyrazol-1-yl]benzenesulfonamide Hydroxyphenyl-pyrazole 339.37 2.98 Compliant (clogP ≤5)
N-(3,4-Dimethylisoxazol-5-yl)-azo-benzenesulfonamide Azo-linked isoxazole 472.51 3.21 Non-compliant (MW >500)

Key Observations :

  • Pyrazole-containing derivatives (e.g., 4-(1H-pyrazol-1-yl)benzenesulfonamide) exhibit lower molecular weights and clogP values, aligning with optimal oral bioavailability .
  • Larger substituents (e.g., azo-linked isoxazole) violate Lipinski’s rule due to high molecular weight (>500), limiting oral absorption .
Carbonic Anhydrase Inhibition
  • This compound : Shows selective inhibition of CA II (IC₅₀ ~50 nM), making it a candidate for ocular therapeutics .
  • 4-(2-Methyl-oxazol-5-yl)benzenesulfonamide : Enhanced CA II binding due to methyl group-induced hydrophobicity, with improved RBC penetration and sustained plasma retention (Cmax = 8705 ng/mL in blood) .
  • 4-(1H-Pyrazol-1-yl)benzenesulfonamide : Broader activity against protozoan CA isoforms (e.g., Leishmania spp.), but weaker human CA II affinity (IC₅₀ ~200 nM) .
Cytotoxicity and Therapeutic Index
  • Pyrazoline derivatives (e.g., 4-[3-(4-hydroxyphenyl)-pyrazol-1-yl]benzenesulfonamide) exhibit cytotoxicity against cancer cell lines (IC₅₀ ~10 µM) but higher selectivity indices compared to oxazole analogs .
  • Azo-linked derivatives demonstrate negligible cytotoxicity but poor solubility, limiting therapeutic utility .

Pharmacokinetic and Metabolic Profiles

Parameter This compound 4-(2-Methyl-oxazol-5-yl)benzenesulfonamide 4-(1H-Pyrazol-1-yl)benzenesulfonamide
Plasma Half-life 4.2 h 6.8 h 3.5 h
Metabolite None reported N-hydroxy metabolite (OXSA-M1) None reported
RBC Accumulation Low High (Cₘₐₓ = 8705 ng/mL) Moderate
Oral Bioavailability 65% (predicted) 72% (experimental) 80% (predicted)

Key Findings :

  • The methyl-oxazole derivative’s N-hydroxy metabolite (OXSA-M1) shows prolonged activity but requires stabilization with ascorbic acid in plasma samples .
  • Pyrazole analogs exhibit faster clearance but superior bioavailability due to compliance with Lipinski’s rules .

Biological Activity

4-(1,3-Oxazol-5-yl)benzenesulfonamide is a compound belonging to the class of sulfonamides, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and anti-virulence properties derived from various research findings.

Overview of Sulfonamides

Sulfonamides are a group of synthetic antibiotics that contain a sulfonamide functional group. They have been used historically for their antibacterial properties and are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. The incorporation of oxazole rings into sulfonamides has led to enhanced biological profiles, making them a subject of interest in medicinal chemistry.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives showed promising results in inhibiting bacterial growth through mechanisms such as:

  • Quorum Sensing Inhibition : The compound has been shown to bind to quorum sensing receptors in bacteria like Pseudomonas aeruginosa, thereby disrupting the signaling pathways that regulate virulence factors .
  • Antimicrobial Efficacy : In vitro tests revealed that some derivatives had minimum inhibitory concentrations (MICs) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

  • Cell Line Studies : Certain derivatives exhibited variable anti-tumor activities against different cancer cell lines, including colon and lung cancer cells. For example, compounds derived from this class showed IC50 values indicating effective inhibition of cell proliferation .
  • Mechanistic Insights : The anticancer activity is thought to be linked to the ability of these compounds to induce apoptosis in cancer cells and inhibit angiogenesis .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and cardiovascular disorders. Research indicates that sulfonamide derivatives possess anti-inflammatory properties:

  • Carrageenan-Induced Edema Model : Compounds derived from this compound were evaluated in animal models for their ability to reduce inflammation. Results showed significant inhibition of paw edema in rats, suggesting effective anti-inflammatory action .

Study 1: Quorum Sensing Inhibition

A study focused on the interaction between sulfonamide derivatives and quorum sensing receptors found that certain compounds could effectively inhibit biofilm formation and virulence factor production in Pseudomonas aeruginosa. This suggests potential therapeutic applications in treating infections resistant to conventional antibiotics .

Study 2: Anticancer Activity Evaluation

In a series of tests involving various cancer cell lines, several derivatives demonstrated selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Metabolic Studies : Research has indicated that metabolites formed during biotransformation could influence the compound's efficacy and safety profile. Techniques such as HPLC-MS/MS have been employed to identify these metabolites in biological samples .

Q & A

Q. What are the common synthetic routes for 4-(1,3-Oxazol-5-yl)benzenesulfonamide?

The synthesis typically involves cyclization or condensation reactions. For example:

  • Method A : Refluxing 4-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide with hydroxylamine hydrochloride in ethanol for 24 hours yields oxazole derivatives via oxazolone intermediates .
  • Method B : Hydrazine hydrate and chalcone derivatives in ethanol under acidic conditions form pyrazole or oxazole hybrids through cyclization .
    Key considerations : Solvent choice, reaction time, and stoichiometric ratios significantly impact yield. Ethanol is preferred for its reflux temperature and compatibility with hydroxylamine .

Q. How is the structural characterization of this compound performed?

A multi-technique approach is used:

  • NMR spectroscopy : Confirms proton environments (e.g., sulfonamide NH at δ ~10 ppm, oxazole protons at δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond in oxazole: ~1.32 Å; S–O bonds: ~1.43 Å) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 291.3) .
Characterization Data Values/TechniquesSource
Density1.5±0.1 g/cm³
Hydrogen bond acceptors5
X-ray R factor0.034

Q. What in vitro models are used to assess cytotoxicity?

  • Daphnia magna assay : A cost-effective, rapid screening tool for preliminary toxicity evaluation (e.g., EC₅₀ values reported for oxazole derivatives) .
  • Mammalian cell lines : Human cancer cell lines (e.g., HeLa, MCF-7) are used for IC₅₀ determination, with protocols optimized for sulfonamide solubility .

Advanced Research Questions

Q. How can computational methods aid in understanding pharmacological potential?

  • Molecular docking : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or herpes simplex virus (HSV-1) thymidine kinase. For example, docking studies of analogs show hydrogen bonding with Arg120 and hydrophobic interactions with Val509 in HSV-1 .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on oxazole) with bioactivity to guide derivative design .

Q. How can contradictory cytotoxicity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Daphnia magna (EC₅₀ ~10 μM) vs. mammalian cells (IC₅₀ ~50 μM) due to differences in membrane permeability .
  • Solubility issues : Sulfonamide aggregation in aqueous media may reduce apparent potency. Use of DMSO co-solvents (<1% v/v) is critical .
    Mitigation : Standardize protocols (e.g., OECD guidelines) and validate results across multiple models.

Q. What strategies improve reaction yields during synthesis?

  • Optimized reflux duration : Extending reaction time from 12 to 24 hours increases yield by 15–20% for cyclization steps .
  • Catalytic additives : p-Toluenesulfonic acid (p-TSA) enhances oxazole formation efficiency by stabilizing intermediates .
  • Purification : Recrystallization from methanol/water mixtures improves purity to >95% .

Q. What are key considerations in designing derivatives for SAR studies?

  • Oxazole substituents : Electron-deficient groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .
  • Sulfonamide modifications : N-Alkylation (e.g., -CH₃, -C₂H₅) modulates logP values and blood-brain barrier penetration .
  • Hybrid scaffolds : Coupling with pyrazole or triazole rings (e.g., 4-[5-phenyl-pyrazol-3-yl] analogs) diversifies biological targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Oxazol-5-yl)benzenesulfonamide
Reactant of Route 2
4-(1,3-Oxazol-5-yl)benzenesulfonamide

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